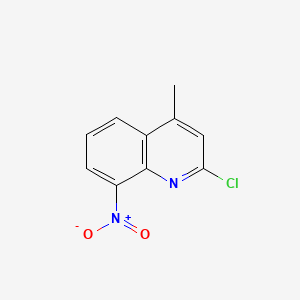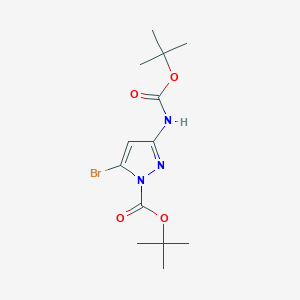
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid: is a specialized organic compound that features a boronic acid derivative and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Boronic Acid Derivative Formation: : The starting material is often a boronic acid or its ester, such as pinacolboronic acid.
Trifluoromethoxy Group Introduction: : The trifluoromethoxy group can be introduced through a substitution reaction involving trifluoromethanol or its derivatives.
Coupling Reaction: : The boronic acid derivative and the trifluoromethoxy-containing compound are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The trifluoromethoxy group can be reduced under specific conditions.
Substitution: : The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are often employed in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced trifluoromethoxy derivatives.
Substitution: : Various boronic acid derivatives or coupling products.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: : It can be employed as a probe or reagent in biochemical assays to study enzyme activities or binding interactions.
Medicine: : Its derivatives may be explored for pharmaceutical applications, including drug design and development.
Industry: : It can be used in material science for the development of advanced materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.
類似化合物との比較
This compound is unique due to the presence of both the boronic acid group and the trifluoromethoxy group. Similar compounds might include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: : Lacks the boronic acid group.
Boronic esters: : Similar boronic acid derivatives without the trifluoromethoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid .
特性
分子式 |
C14H16BF3O5 |
|---|---|
分子量 |
332.08 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C14H16BF3O5/c1-12(2)13(3,4)23-15(22-12)8-5-6-9(11(19)20)10(7-8)21-14(16,17)18/h5-7H,1-4H3,(H,19,20) |
InChIキー |
LXGBUVDXQGPIFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)





![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)



